Streptomycin(3+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

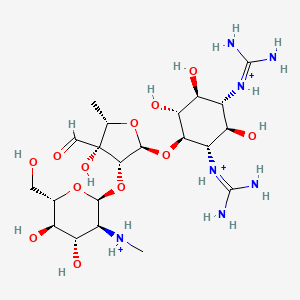

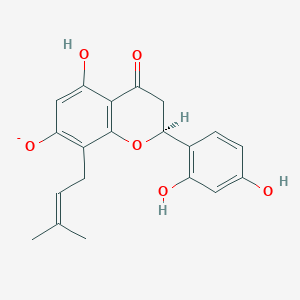

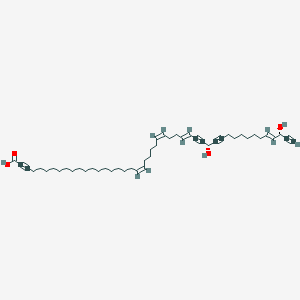

Streptomycin(3+) is trication of streptomycin arising from protonation of the guanidino and secondary amino groups. It is a conjugate acid of a streptomycin.

Aplicaciones Científicas De Investigación

Melanogenesis and Antioxidant Status in Melanocytes

Streptomycin, an aminoglycoside antibiotic, has been studied for its effects on melanogenesis and the antioxidant defense system in human melanocytes. The research found that streptomycin induces a concentration-dependent loss in melanocyte viability, inhibits tyrosinase activity, reduces melanin content, and significantly alters the activity of cellular antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. These findings may explain the role of melanocytes and melanin in the ototoxic effects of aminoglycosides (Wrześniok et al., 2013).

Residue Determination in Honey

Streptomycin is used in apiculture to protect bees against diseases, and its residues in honey are a concern. A study developed and validated a liquid chromatography-tandem mass spectrometry method for determining streptomycin in honey. The method showed around 100% recovery of streptomycin from honey fortified at various levels, with a decision limit and detection capability of 3 microg/kg and 4.7 microg/kg, respectively (Granja et al., 2009).

Adsorption on Soil

Research on the adsorption of streptomycin on soil focused on the effects of pH and the presence of cations. The study indicated that the adsorption of streptomycin remained relatively constant at pH 3.5-8 and decreased at higher pH levels. The presence of cations like CaCl2, NaCl, and KCl increased the sorption of streptomycin, suggesting important environmental implications for streptomycin usage (Wang, Zhao, & Huang, 2014).

Biosensor Detection in Food

Streptomycin is widely used in animal husbandry, and its excessive presence in animal foods can pose health risks. Research into biosensors for rapid and accurate detection of streptomycin residues in food has been conducted. Aptamer-based optical and electrochemical biosensors have shown promise in this area, offering a reference for developing effective, simple, and sensitive streptomycin biosensors in the future (Haishuai et al., 2021).

Non-phytotoxic Zinc Nanoparticle Adjuvant for Streptomycin

A study introduced a non-phytotoxic zinc sulfide nanoparticle-based adjuvant to improve the rainfastness, UV-stability, and vascular mobility of streptomycin in agriculture. This novel adjuvant demonstrates enhanced properties for streptomycin application, showing potential for improved disease control in plants (Maxwell et al., 2020).

Propiedades

Nombre del producto |

Streptomycin(3+) |

|---|---|

Fórmula molecular |

C21H42N7O12+3 |

Peso molecular |

584.6 g/mol |

Nombre IUPAC |

[(2S,3S,4S,5R,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium |

InChI |

InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/p+3/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1 |

Clave InChI |

UCSJYZPVAKXKNQ-HZYVHMACSA-Q |

SMILES isomérico |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)[NH2+]C)(C=O)O |

SMILES canónico |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[beta-D-glucosyl-(1->6)-beta-D-galactosyl]-1,2-dipalmitoyl-sn-glycerol](/img/structure/B1261509.png)

![N-[5-[[2-(4-acetamidoanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B1261510.png)

![4-ethoxy-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1261511.png)

![(5R)-6-(1-hydroxyethyl)-7-oxo-3-[(2R)-tetrahydrofuran-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1261515.png)

![3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B1261530.png)